molecular formula C19H13F2N5O2 B12380764 Gamma-Glutamyl Transferase-IN-2

Gamma-Glutamyl Transferase-IN-2

Cat. No.: B12380764
M. Wt: 381.3 g/mol
InChI Key: PKUTZLNTXWOVCP-UHFFFAOYSA-N
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Description

Gamma-Glutamyl Transferase-IN-2 is a compound that inhibits the activity of gamma-glutamyl transferase, an enzyme involved in the metabolism of glutathione. This enzyme plays a crucial role in the detoxification processes in the body, making this compound significant in various biochemical and medical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gamma-Glutamyl Transferase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, purification systems, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamyl Transferase-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Gamma-Glutamyl Transferase-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving enzyme inhibition.

    Biology: Employed in research on cellular detoxification processes and the role of gamma-glutamyl transferase in cellular metabolism.

    Medicine: Investigated for its potential therapeutic applications in conditions related to oxidative stress and detoxification.

    Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.

Mechanism of Action

Gamma-Glutamyl Transferase-IN-2 exerts its effects by inhibiting the activity of gamma-glutamyl transferase. This inhibition disrupts the enzyme’s ability to transfer gamma-glutamyl groups from glutathione to other molecules, thereby affecting the detoxification processes in cells. The molecular targets and pathways involved include the gamma-glutamyl cycle and related metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Gamma-Glutamyl Transferase-IN-1: Another inhibitor of gamma-glutamyl transferase with similar properties.

    Gamma-Glutamyl Transferase-IN-3: A compound with a different structure but similar inhibitory effects on gamma-glutamyl transferase.

Uniqueness

Gamma-Glutamyl Transferase-IN-2 is unique due to its specific binding affinity and inhibitory potency towards gamma-glutamyl transferase. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C19H13F2N5O2

Molecular Weight

381.3 g/mol

IUPAC Name

1-[(2,4-difluoroanilino)carbamoyl]-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C19H13F2N5O2/c20-9-5-6-14(12(21)7-9)25-26-19(28)17-16-11(8-15(24-17)18(22)27)10-3-1-2-4-13(10)23-16/h1-8,23,25H,(H2,22,27)(H,26,28)

InChI Key

PKUTZLNTXWOVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=C(C=C(C=C4)F)F)C(=O)N

Origin of Product

United States

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